molecular formula C19H21N3OS B5736852 N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No.: B5736852
M. Wt: 339.5 g/mol
InChI Key: ZVHYMGOHRJWSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, commonly known as NPC-1C, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiosemicarbazone compounds and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of NPC-1C is not fully understood. However, it has been suggested that NPC-1C may act as an iron chelator and inhibit the activity of iron-dependent enzymes. This may lead to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NPC-1C has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. NPC-1C has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. Additionally, NPC-1C has been found to induce the expression of genes involved in apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPC-1C is its potential therapeutic applications in various diseases. However, there are also some limitations to using NPC-1C in lab experiments. For example, NPC-1C is a relatively complex compound to synthesize, which may limit its availability for lab experiments. Additionally, the mechanism of action of NPC-1C is not fully understood, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of NPC-1C. One potential direction is to further investigate its potential therapeutic applications in various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, further studies could be done to optimize the synthesis of NPC-1C and improve its availability for lab experiments.

Synthesis Methods

The synthesis of NPC-1C involves the condensation of 2-(1-piperidinyl)aniline and 2-acetylbenzoic acid followed by thiosemicarbazide treatment. The compound is then purified using column chromatography and recrystallization.

Scientific Research Applications

NPC-1C has been studied extensively for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and infectious diseases. NPC-1C has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.

Properties

IUPAC Name

N-[(2-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c23-18(15-9-3-1-4-10-15)21-19(24)20-16-11-5-6-12-17(16)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-14H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHYMGOHRJWSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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